molecular formula C10H14O4 B1254712 1-(3,4-Dimethoxyphenyl)ethane-1,2-diol CAS No. 13443-56-6

1-(3,4-Dimethoxyphenyl)ethane-1,2-diol

Cat. No. B1254712
CAS RN: 13443-56-6
M. Wt: 198.22 g/mol
InChI Key: KFMXFWBXSCYUCM-UHFFFAOYSA-N
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Description

1-(3,4-dimethoxyphenyl)ethane-1,2-diol is an ethanediol that is ethane-1,2-diol in which a hydrogen attached to a carbon is replaced by a 3,4-dimethoxyphenyl group. It is an aromatic ether, a primary alcohol, a secondary alcohol and an ethanediol.

Scientific Research Applications

Photophysical and Photochemical Properties

  • Photochemical Study : A study on a related compound, 1,2-di(3′,4′-dimethoxyphenyl)ethanone (deoxyveratroin), revealed its photochemical reactivity in various states and media. This compound transformed into several compounds, ranging from monomeric to higher molecular weight fractions, under different conditions (Castellan et al., 1990).

Chemical Synthesis and Reactions

  • Decarboxylation Process : Research on 3,4-dimethoxy-α-ethoxycarbonyloxybenzyl cyanide led to the formation of a related compound, 1,2-dicyano-1,2-bis(3,4-dimethoxyphenyl)ethane, through a free-radical process (Bansal et al., 1983).
  • Oxidation with Hydrogen Peroxide : A study demonstrated the oxidation of 1-(3,4-dimethoxyphenyl)ethanol and related compounds with hydrogen peroxide, catalyzed by a specific Mn(IV) complex, indicating potential applications in lignin model compound oxidation (Cui et al., 1999).

Structural and Molecular Studies

  • X-Ray and Molecular Dynamics : The structure of related glycol derivatives, including 1,2-dimethoxy ethane, was investigated through X-ray diffraction, Raman, and molecular dynamics studies, providing insights into their molecular behavior (Gontrani et al., 2020).

Electrophilic Aromatic Bromination

  • Synthesis Using Brominating Agent : Methyl 2-(2-bromo-4,5-dimethoxyphenyl)ethanoate, synthesized from methyl 2-(3,4-dimethoxyphenyl)ethanoate, demonstrated a method for the electrophilic aromatic bromination of aromatic ethers, indicating the compound's relevance in synthetic chemistry (Xu Yong-nan, 2012).

Enzymatic and Catalytic Applications

  • Laccase-Catalyzed Oxidation : The enzymatic oxidation of 1-(3,4-dimethoxyphenyl)-1-propene using ABTS as a mediator was studied, resulting in various oxidation products. This indicates its potential application in enzymatic reactions and organic synthesis (Chen et al., 2000).

Optical and Nonlinear Properties

  • Nonlinear Optical Properties : The nonlinear optical properties of a compound synthesized from 1-(3,4-dimethoxyphenyl)-1-propene were investigated, demonstrating its potential in photophysical applications (Razvi et al., 2019).

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)ethane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5,8,11-12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMXFWBXSCYUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CO)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00545305
Record name 1-(3,4-Dimethoxyphenyl)ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxyphenyl)ethane-1,2-diol

CAS RN

13443-56-6
Record name 1-(3,4-Dimethoxyphenyl)-1,2-ethanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13443-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Dimethoxyphenyl)ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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